

Structural Basis for MM-589 Tfa Inhibition of WDR5: A Technical Guide

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Compound of Interest

Compound Name: MM-589 Tfa

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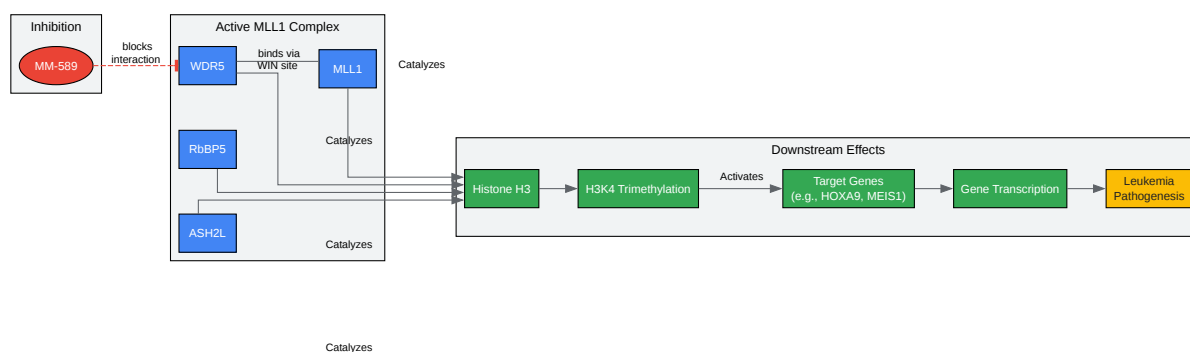
Audience: Researchers, scientists, and drug development professionals.

Abstract: WD repeat domain 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are essential for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is a key activator of gene transcription, and its dysregulation, particularly through MLL translocations, is a driver of aggressive acute leukemias.[1][2] Consequently, the protein-protein interaction (PPI) between WDR5 and MLL represents a prime therapeutic target. This document provides a detailed technical overview of MM-589, a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that effectively targets this interaction. We will explore the quantitative biochemical and cellular data, the structural underpinnings of its high-affinity binding, and the detailed experimental protocols used for its characterization.

The WDR5-MLL Interaction: A Key Oncogenic Driver

WDR5 is a highly conserved WD40-repeat protein that serves as a central hub for the assembly of multiple epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding the MLL/SET1 complexes, which include the catalytic MLL1 subunit and other core components like RbBP5, ASH2L, and DPY-30 (forming the WRAD complex).[4][5] The interaction between

WDR5 and MLL1 is mediated by a conserved "WDR5-interaction" (WIN) motif on MLL1, which binds to a deep, arginine-binding cavity on the surface of WDR5.[2][6][7] This crucial interaction is required for the proper assembly and optimal catalytic activity of the MLL1 complex, which trimethylates H3K4, leading to the transcriptional activation of target genes such as HOXA9 and MEIS-1 that are involved in leukemogenesis.[6] Disrupting the WDR5-MLL1 interaction is therefore a validated strategy for treating MLL-rearranged leukemias.[1][8]



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Caption: The WDR5-MLL1 signaling pathway and its inhibition by MM-589.

Quantitative Analysis of MM-589 Tfa Activity

MM-589 is a macrocyclic peptidomimetic designed to be a highly potent and cell-permeable inhibitor of the WDR5-MLL interaction.[1] Its trifluoroacetic acid (Tfa) salt form enhances its stability and solubility. Extensive biochemical and cellular assays have quantified its efficacy. MM-589 binds to WDR5 with sub-nanomolar affinity and effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex.[1][9][10] Furthermore, it demonstrates

potent and selective growth inhibition of human leukemia cell lines that harbor MLL translocations, while showing significantly weaker activity in cell lines without these translocations.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Table 1: Biochemical and Cellular Activity of MM-589

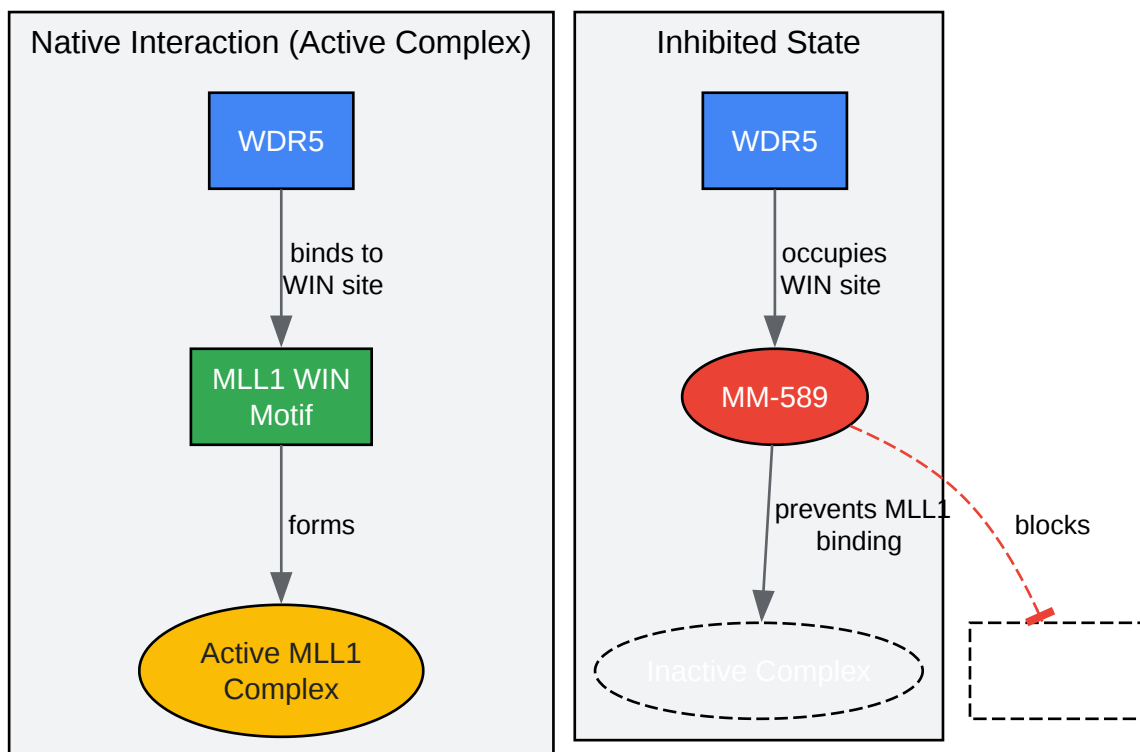
Assay Type	Target/Cell Line	Metric	Value	Reference(s)
Biochemical				
WDR5 Binding	Recombinant WDR5	IC ₅₀	0.90 nM	[1] [9] [10] [11]
WDR5 Binding	Recombinant WDR5	K _i	< 1 nM	[1] [8] [9]
MLL HMT Inhibition	Reconstituted MLL Complex	IC ₅₀	12.7 nM	[1] [9] [10] [11]
Cellular				
Cell Growth Inhibition	MV4-11 (MLL-AF4)	IC ₅₀	0.25 μM	[9] [10] [11]
Cell Growth Inhibition	MOLM-13 (MLL-AF9)	IC ₅₀	0.21 μM	[9] [10] [11]

| Cell Growth Inhibition | HL-60 (MLL-WT) | IC₅₀ | 8.6 μM [\[9\]](#)[\[10\]](#)[\[11\]](#) |

Structural Basis of High-Affinity Inhibition

The co-crystal structure of MM-589 in complex with WDR5 (PDB ID: 5VFC) provides a clear atomic-level understanding of its potent inhibitory activity.[\[12\]](#) MM-589, as a macrocyclic peptidomimetic, is conformationally constrained, which pre-organizes it for optimal binding to the WDR5 WIN site, a deep central cavity that normally accommodates an arginine side chain from MLL1.[\[1\]](#)[\[13\]](#) This direct competition for the WIN site physically blocks the recruitment of MLL1 to WDR5, thereby preventing the formation of a functional MLL1 core complex. The

structure reveals that MM-589 effectively mimics the key interactions of the native MLL1 WIN motif, leading to its high binding affinity and potent disruption of the WDR5-MLL1 PPI.[1][6]

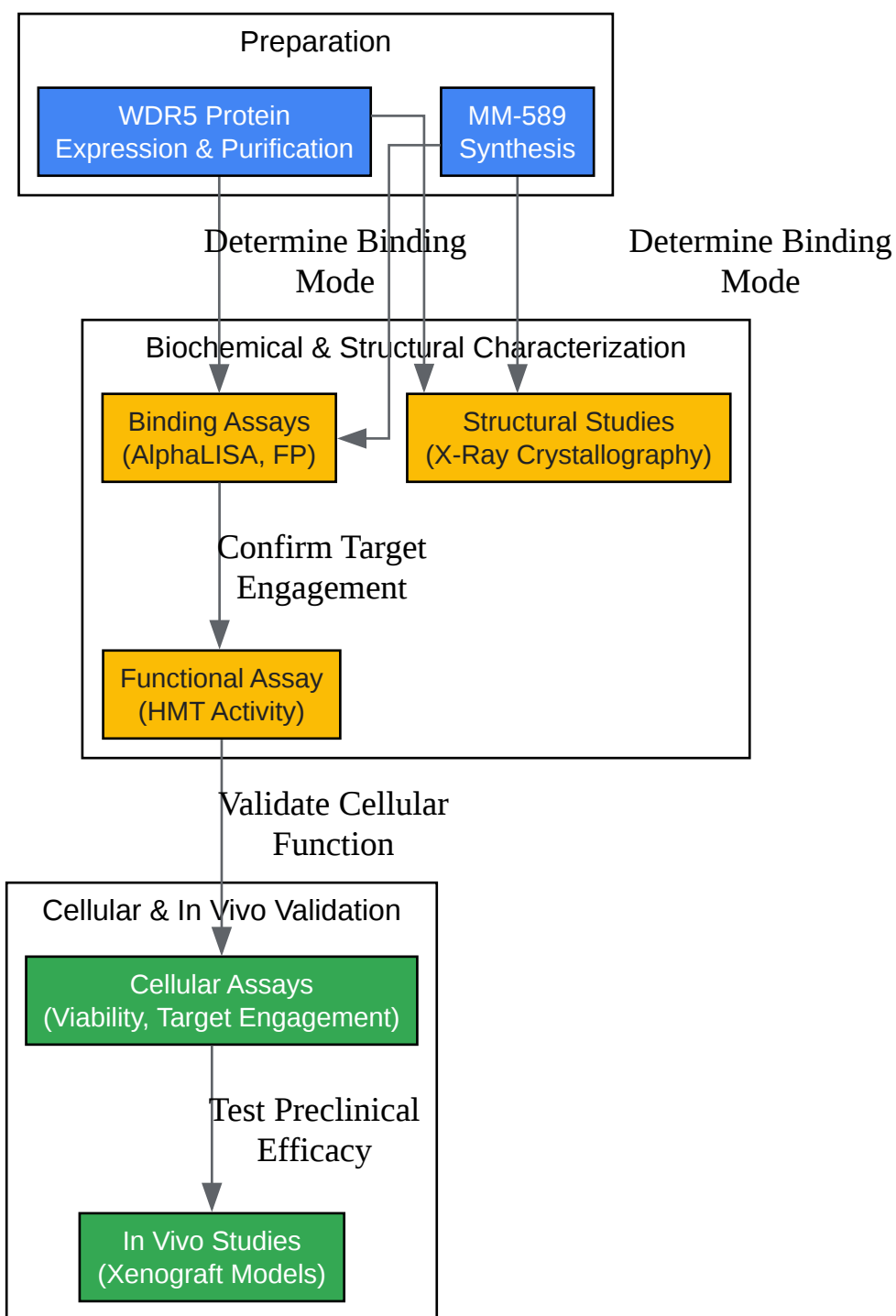


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Caption: Logical diagram of MM-589's competitive inhibition mechanism.

Experimental Methodologies

The characterization of MM-589 involved a suite of biochemical, biophysical, and cellular assays. Below are detailed protocols for the key experiments cited in its discovery and validation.



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Caption: Experimental workflow for the characterization of a WDR5 inhibitor.

Protein Expression and Crystallography

- **Protein Expression and Purification:** Human WDR5 (residues 23-334) is expressed in *E. coli* BL21(DE3) cells as a His-tagged fusion protein. The protein is purified using Ni-NTA affinity chromatography, followed by tag cleavage and a final size-exclusion chromatography step.
- **Crystallization:** Purified WDR5 is concentrated to approximately 10 mg/mL.[14] The protein is then incubated with a molar excess of MM-589. Crystals are grown using the hanging drop vapor diffusion method at 18-20°C by mixing the protein-inhibitor complex with a reservoir solution containing polyethylene glycol (PEG) 3350, and an appropriate buffer and salt.[14]
- **Data Collection and Structure Determination:** Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined apo-WDR5 structure, and the model is refined to yield the final coordinates.[12]

AlphaLISA-based WDR5-MLL Interaction Assay

This assay quantitatively measures the disruption of the WDR5-MLL1 interaction.[1]

- **Reagents:** Biotinylated MLL1-WIN peptide, His-tagged WDR5 protein, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
- **Procedure:**
 - His-WDR5 is incubated with varying concentrations of the inhibitor (MM-589) in assay buffer.
 - Biotinylated MLL1-WIN peptide is added to the mixture.
 - Streptavidin Donor beads and Ni-chelate Acceptor beads are added. .
 - The plate is incubated in the dark to allow for binding.
- **Detection:** When WDR5 and MLL1 interact, the Donor and Acceptor beads are brought into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 615 nm. The signal is read on an EnVision plate reader. The inhibitor's potency is determined by measuring the reduction in the AlphaLISA signal and calculating the IC₅₀ value.

MLL H3K4 Histone Methyltransferase (HMT) Assay

This assay measures the functional inhibition of the MLL1 complex's enzymatic activity.[\[1\]](#)[\[13\]](#)

- Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3 substrate (or relevant peptide), and S-adenosyl-L-[³H-methyl]methionine (³H-SAM) as the methyl donor.
- Procedure:
 - The MLL1 complex is pre-incubated with varying concentrations of MM-589.
 - The enzymatic reaction is initiated by adding the histone H3 substrate and ³H-SAM.
 - The reaction is allowed to proceed at 30°C and then stopped.
- Detection: The reaction mixture is spotted onto phosphocellulose filter paper. The paper is washed to remove unincorporated ³H-SAM. The amount of incorporated ³H (representing methylated histone) is quantified using a scintillation counter. IC₅₀ values are calculated based on the reduction in HMT activity.

Cell Viability Assays

These assays determine the effect of MM-589 on the growth of cancer cell lines.[\[10\]](#)[\[11\]](#)

- Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under standard conditions.
- Procedure:
 - Cells are seeded into 96-well plates.
 - Cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.
 - Plates are incubated for 4 to 7 days.
- Detection: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate

reader, and IC₅₀ values are calculated from dose-response curves.

Conclusion

MM-589 Tfa stands as a landmark inhibitor of the WDR5-MLL1 protein-protein interaction. Its high potency is rooted in a macrocyclic peptidomimetic structure that is conformationally optimized to bind the WDR5 WIN site with sub-nanomolar affinity, as revealed by X-ray crystallography.[1][12] This potent binding translates to effective inhibition of MLL1's histone methyltransferase activity and selective, potent suppression of MLL-rearranged leukemia cell growth.[1][9] The detailed structural and functional data available for MM-589 provide a robust foundation and a valuable chemical tool for further research into WDR5 biology and the development of next-generation epigenetic therapies for acute leukemia and other cancers.[1][15]

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